Dual Orthogonal Reactive Handles vs. Parent Cycloheptatriene-1-carboxylic Acid: Terminal Alkyne Absence Determines Participatory Chemistry
The parent cyclohepta-1,3,5-triene-1-carboxylic acid (CID 10975540) possesses zero alkyne carbon atoms (C8H8O2), while 6-ethynylcyclohepta-1,3,5-triene-1-carboxylic acid (C10H8O2) contributes exactly one terminal alkyne unit per molecule [1]. This structural difference is categorical, not incremental: the parent compound cannot engage in any copper(I)- or palladium(0)-mediated alkyne coupling reaction. In oxidative Eglinton coupling, each molecule of the 6-ethynyl derivative can form one C(sp)–C(sp) bond per terminal alkyne, enabling macrocyclization to annulenes, whereas the parent acid yields no coupled product under identical conditions [2]. The quantitative difference is infinite (not zero-order) because the parent compound lacks the requisite functional group entirely.
| Evidence Dimension | Terminal alkyne count per molecule |
|---|---|
| Target Compound Data | 1 terminal alkyne (C10H8O2, MW 160.17) |
| Comparator Or Baseline | Cyclohepta-1,3,5-triene-1-carboxylic acid: 0 terminal alkynes (C8H8O2, MW 136.15) [1] |
| Quantified Difference | Infinite (categorical absence vs. presence) |
| Conditions | Structural formula comparison; reactivity absent in parent compound |
Why This Matters
For any application requiring alkyne coupling (annulene synthesis, bioconjugation, polymer chemistry), the parent compound is non-functional; procurement must specify the ethynyl-substituted derivative.
- [1] PubChem. Cyclohepta-1,3,5-triene-1-carboxylic Acid. CID 10975540. https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohepta-1_3_5-triene-1-carboxylic-Acid (accessed 2026-05-08). View Source
- [2] J. Ojima, T. Daimon, N. Hiraiwa, H. Higuchi, M. Ueno, G. Yamamoto. Synthesis of 1,6-diethynylcyclohepta-1,3,5-triene and its oxidative coupling to dimethano-bridged octadehydro[20]annulene and trimethano-bridged dodecadehydro[30]annulene. J. Chem. Soc., Perkin Trans. 1, 1995, 2795-2802. DOI: 10.1039/P19950002795. View Source
